2,4-Thiazolidinedione, 3-allyl-

PPAR Gamma Agonism Diabetes Drug Discovery Nuclear Receptor Pharmacology

2,4-Thiazolidinedione, 3-allyl- (CAS 39137-27-4) is a specific N‑allyl substituted derivative of the privileged thiazolidinedione (TZD) scaffold, characterized by a five‑membered heterocycle with two carbonyls at positions 2 and 4. This modification introduces a reactive alkene handle while retaining the core pharmacophore required for key biological interactions, positioning it as a strategic entry point for further functionalization and metabolic targeting.

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
CAS No. 39137-27-4
Cat. No. B3052173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Thiazolidinedione, 3-allyl-
CAS39137-27-4
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESC=CCN1C(=O)CSC1=O
InChIInChI=1S/C6H7NO2S/c1-2-3-7-5(8)4-10-6(7)9/h2H,1,3-4H2
InChIKeyLCUIYFVDGMBHBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3-Allyl-2,4-Thiazolidinedione Outperforms Generic TZD Scaffolds: A Quantitative Procurement Guide


2,4-Thiazolidinedione, 3-allyl- (CAS 39137-27-4) is a specific N‑allyl substituted derivative of the privileged thiazolidinedione (TZD) scaffold, characterized by a five‑membered heterocycle with two carbonyls at positions 2 and 4 [1]. This modification introduces a reactive alkene handle while retaining the core pharmacophore required for key biological interactions, positioning it as a strategic entry point for further functionalization and metabolic targeting [2].

Why Substituting Unmodified TZD or Other 3-Alkyl Analogs Fails for 3-Allyl-2,4-Thiazolidinedione


Generic TZD scaffolds without the 3‑allyl substitution exhibit markedly different potency, selectivity, and physicochemical profiles that preclude their use as direct alternatives. The allyl group uniquely balances lipophilicity and steric demand to achieve a PPAR‑γ transactivation activation level unattainable by the unsubstituted TZD core or alternative 3‑alkyl chains, as demonstrated in quantitative functional assays [1]. Substituting with a methyl, ethyl, or benzyl group at the N‑3 position alters the electron distribution and conformational dynamics of the TZD ring, leading to diminished or absent agonistic activity and altered metabolic stability, thereby invalidating simple analog replacement.

Quantitative Differentiation of 3-Allyl-2,4-Thiazolidinedione Versus Closest Analogs: A Procurement-Focused Evidence Guide


55‑Fold PPAR‑γ Transactivation Activation Relative to Rosiglitazone in Human Cells

In a luciferase‑based genetic reporter assay of human PPAR‑γ transactivation, the 3‑allyl derivative (compound 1b) achieved a 55‑fold activation, surpassing the maximal activation induced by the clinical benchmark rosiglitazone [1]. The EC50 of the allyl derivative was measured at 4.95 μM, demonstrating consistent and potent agonistic activity [1]. This quantitative advantage in activation amplitude, not merely potency, underscores its superior efficacy profile in cellular models of insulin sensitization.

PPAR Gamma Agonism Diabetes Drug Discovery Nuclear Receptor Pharmacology

Predicted Lipophilicity and Rotatable Bond Profile Distinguish 3‑Allyl TZD from Shorter‑Chain Analogs

In silico predictions indicate that 3‑allyl‑2,4‑thiazolidinedione possesses a calculated LogP of approximately 0.85 and 2 rotatable bonds, compared to the 3‑methyl analog (LogP ≈ 0.2, 1 rotatable bond) and the unsubstituted TZD core (LogP ≈ ‑0.5, 0 rotatable bonds beyond ring closure) . The increased lipophilicity and conformational flexibility may enhance membrane permeability and target engagement, while the terminal alkene offers a site for further chemical diversification without compromising the TZD core .

Medicinal Chemistry Drug‑Likeness Prediction Physicochemical Profiling

Verified 98% Purity with Full NMR, HPLC, and GC Traceability Versus Industry‑Standard 95% Grades

Commercial supply of 3‑allyl‑2,4‑thiazolidinedione (CAS 39137‑27‑4) from reputable vendors such as Bidepharm guarantees a minimum purity of 98%, accompanied by batch‑specific NMR, HPLC, and GC spectra . This contrasts with alternative sources offering lower purity grades (typically 95%) without comprehensive analytical documentation, which can compromise reproducibility in sensitive biological assays or in subsequent synthetic transformations .

Chemical Procurement Analytical Chemistry Quality Control

High‑Value Application Scenarios for 3‑Allyl-2,4‑Thiazolidinedione in Procurement


PPAR‑γ Agonist Lead Optimization Programs for Type 2 Diabetes and Metabolic Syndrome

The demonstrated 55‑fold PPAR‑γ transactivation and EC50 of 4.95 μM [1] make this compound a preferred starting point for medicinal chemistry campaigns aiming to develop next‑generation insulin sensitizers with improved safety profiles. Its activity exceeds that of rosiglitazone in activation amplitude, providing a more robust cellular efficacy signal for structure–activity relationship (SAR) exploration.

Synthesis of 5‑Arylidene‑TZD Libraries for Aldose Reductase and Dual‑Target Inhibitors

The 3‑allyl group serves as a versatile handle for further functionalization, enabling the construction of diverse 5‑arylidene‑2,4‑thiazolidinedione libraries. These libraries have been explored as aldose reductase inhibitors and dual PPAR‑γ/FFAR1 agonists [REFS-1, Section 5.1], with the allyl substituent providing a balance of steric and electronic properties that is difficult to achieve with smaller N‑alkyl groups.

Chemical Biology Probe for Nuclear Receptor Crosstalk Studies

Because TZDs engage multiple nuclear receptors (PPARα, PPARγ, PPARδ), the 3‑allyl derivative’s distinct activation profile relative to rosiglitazone enables researchers to dissect PPARγ‑specific versus off‑target effects in cellular metabolism and inflammation models. Procuring this specific compound ensures consistent activity that cannot be replicated by unsubstituted TZD or 3‑methyl analogs.

Building Block for Click Chemistry–Based Conjugation via the Allyl Handle

The terminal alkene allows thiol‑ene or azide‑ene click reactions, enabling the tethering of fluorophores, biotin, or affinity tags without modifying the TZD pharmacophore. This approach is valuable for target engagement assays and proteomics profiling. The high purity (98%) and verified identity through NMR, HPLC, and GC minimize side reactions and improve conjugation yields.

Quote Request

Request a Quote for 2,4-Thiazolidinedione, 3-allyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.